
Deramciclan
Übersicht
Beschreibung
Deramciclane, also known as EGIS-3886, is a non-benzodiazepine anxiolytic drug developed for the treatment of various anxiety disorders. It is unique due to its novel chemical structure and mechanism of action, which differentiates it from traditional anxiolytics. Deramciclane acts as an antagonist at the serotonin 5-HT2A receptor, an inverse agonist at the serotonin 5-HT2C receptor, and as a gamma-aminobutyric acid (GABA) reuptake inhibitor .
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen von Serotoninrezeptor-Antagonisten zu untersuchen.
Biologie: Untersucht für seine Rolle bei der Modulation von Neurotransmittersystemen.
Medizin: Primär für seine anxiolytischen Eigenschaften erforscht und zeigt vielversprechende Ergebnisse bei der Behandlung von Angststörungen, ohne die sedativen Wirkungen von Benzodiazepinen.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Anxiolytika mit weniger Nebenwirkungen
5. Wirkmechanismus
Deramciclan übt seine Wirkungen über mehrere Wege aus:
Serotoninrezeptoren: Es antagonisiert den Serotonin-5-HT2A-Rezeptor und wirkt als inverser Agonist am Serotonin-5-HT2C-Rezeptor. Diese Rezeptoren sind an der Regulation von Stimmung und Angst beteiligt.
Hemmung der GABA-Wiederaufnahme: Durch Hemmung der Wiederaufnahme von GABA erhöht this compound die Verfügbarkeit dieses inhibitorischen Neurotransmitters, was zu seinen anxiolytischen Wirkungen beiträgt.
Ähnliche Verbindungen:
Buspiron: Ein weiteres nicht-Benzodiazepin-Anxiolytikum, das auf Serotoninrezeptoren wirkt, aber eine andere chemische Struktur aufweist.
Tandospiron: Ähnlich wie Buspiron wirkt es auf Serotoninrezeptoren, weist aber unterschiedliche pharmakologische Eigenschaften auf.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner kombinierten Wirkung auf Serotoninrezeptoren und die Hemmung der GABA-Wiederaufnahme. Dieser duale Mechanismus bietet anxiolytische Wirkungen ohne die sedativen und muskelentspannenden Nebenwirkungen, die üblicherweise mit Benzodiazepinen verbunden sind .
Wirkmechanismus
Target of Action
Deramciclane primarily targets the 5-HT2A and 5-HT2C receptors . These receptors are G protein-coupled receptors and are two of the main excitatory serotonin receptor types. Their excitation has been implicated in anxiety and mood .
Mode of Action
Deramciclane acts as an antagonist at the 5-HT2A receptor and as an inverse agonist at the 5-HT2C receptor . This means it blocks the action of serotonin at the 5-HT2A receptor and induces a response opposite to that of an agonist at the 5-HT2C receptor. Additionally, it functions as a GABA reuptake inhibitor , which increases the availability of GABA, a neurotransmitter that inhibits nerve transmission in the brain, calming nervous activity.
Biochemical Pathways
Its action on the 5-ht2a and 5-ht2c receptors suggests it may influence theserotonergic pathways involved in mood regulation and anxiety . Its role as a GABA reuptake inhibitor suggests it may also affect GABAergic pathways , potentially enhancing the inhibitory effects of GABA in the brain .
Pharmacokinetics
The pharmacokinetics of Deramciclane have been studied in rats. It follows linear pharmacokinetics in humans with oral daily doses ranging from 3–150 mg and twice daily doses ranging from 10–60 mg . No differences have been found in adsorption, distribution, metabolism, or elimination when an oral dose is administered in tablet or capsule form . The absolute bioavailability of Deramciclane in rats was 3.42% after oral and 18.49% after intraperitoneal administration .
Result of Action
Deramciclane’s action on the 5-HT2A and 5-HT2C receptors and its role as a GABA reuptake inhibitor suggest it may have anxiolytic effects . Its development for use against general anxiety disorder (gad) was discontinued during phase iii trials due to clinically insignificant results compared to placebo groups .
Action Environment
The action of Deramciclane can be influenced by various environmental factors. For instance, its metabolism may be affected by the presence of other drugs, as it is a substrate for the cytochrome P450 (CYP) 3A4 isoenzyme . Furthermore, its co-administration with buspirone, another anxiolytic drug, is likely in clinical practice .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Deramciclane involves several steps, starting with the preparation of the bicyclo[2.2.1]heptane core structure. This is followed by the introduction of the phenyl group and the dimethylaminoethoxy side chain. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of Deramciclane follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Reaktionstypen: Deramciclan durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Die Bedingungen beinhalten oft die Verwendung von Katalysatoren und Lösungsmitteln wie Dichlormethan oder Ethanol.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation Oxide entstehen, während bei der Reduktion Alkohole oder Amine gebildet werden können .
Vergleich Mit ähnlichen Verbindungen
Buspirone: Another non-benzodiazepine anxiolytic that acts on serotonin receptors but has a different chemical structure.
Tandospirone: Similar to buspirone, it acts on serotonin receptors but with distinct pharmacological properties.
Uniqueness: Deramciclane is unique due to its combined action on serotonin receptors and GABA reuptake inhibition. This dual mechanism provides anxiolytic effects without the sedative and muscle relaxant side effects commonly associated with benzodiazepines .
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-[[(1R,2S,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO/c1-18(2)17-11-12-19(18,3)20(15-17,22-14-13-21(4)5)16-9-7-6-8-10-16/h6-10,17H,11-15H2,1-5H3/t17-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBGWWQAMAPULA-RLLQIKCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C3=CC=CC=C3)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152862 | |
| Record name | Deramciclane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Deramciclane is a new putative non-benzodiazepine-type anxiolytic compound. It is a selective serotonin 5-HT(2A) and 5-HT(2C) receptor antagonist and has also inverse agonist properties. | |
| Record name | Deramciclane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06512 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
120444-71-5 | |
| Record name | Deramciclane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120444-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deramciclane [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120444715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deramciclane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06512 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Deramciclane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DERAMCICLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5KFK61E74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


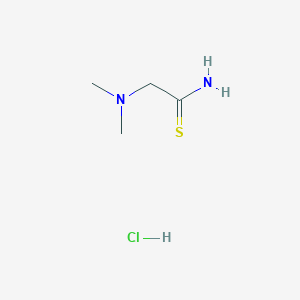
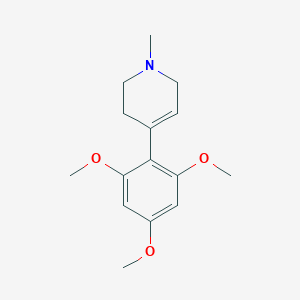
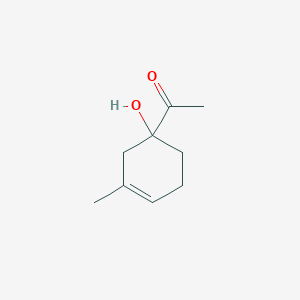


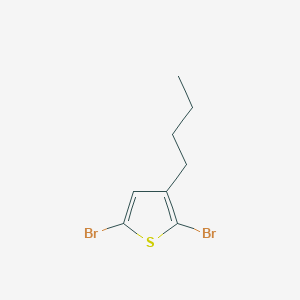

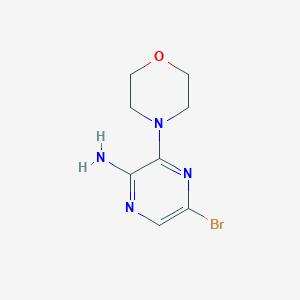
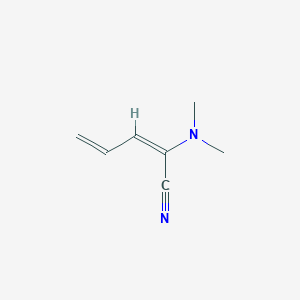

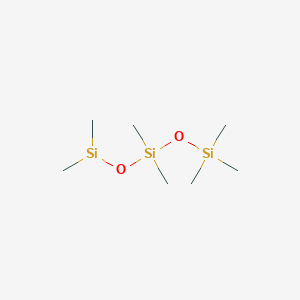

![N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)formamide](/img/structure/B39714.png)

